2,2,3-Trimethyl-N-phenyl-butanamide
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Overview
Description
2,2,3-Trimethyl-N-phenyl-butanamide is an organic compound belonging to the class of amides It is characterized by the presence of a butanamide backbone with three methyl groups and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-N-phenyl-butanamide typically involves the reaction of 2,2,3-trimethylbutyric acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds via the formation of an intermediate acid chloride, which then reacts with aniline to form the desired amide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trimethyl-N-phenyl-butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or other substituted derivatives.
Scientific Research Applications
2,2,3-Trimethyl-N-phenyl-butanamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,3-Trimethyl-N-phenyl-butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,3-Trimethylbutanamide: Lacks the phenyl group, resulting in different chemical and biological properties.
N-Phenylbutanamide: Lacks the additional methyl groups, affecting its reactivity and interactions.
2,2-Dimethyl-N-phenylbutanamide: Similar structure but with fewer methyl groups, leading to variations in its properties.
Uniqueness
2,2,3-Trimethyl-N-phenyl-butanamide is unique due to the presence of both the phenyl group and the three methyl groups, which confer specific steric and electronic effects
Properties
CAS No. |
58265-35-3 |
---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2,2,3-trimethyl-N-phenylbutanamide |
InChI |
InChI=1S/C13H19NO/c1-10(2)13(3,4)12(15)14-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,14,15) |
InChI Key |
ZJPKXFOXZPWWMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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